{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol

MAO-A inhibitor Neurochemistry Enzyme inhibition

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol (CAS 1157550-96-3; also reported as CAS 1597567-65-1) is a secondary amino alcohol belonging to the class of ortho-aminobenzyl alcohol derivatives. It features a branched 3-methylpentan-2-yl substituent on the amino group, which imparts distinct steric and lipophilic character relative to simpler benzyl alcohols.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13249625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1=CC=CC=C1CO
InChIInChI=1S/C13H21NO/c1-4-10(2)11(3)14-13-8-6-5-7-12(13)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3
InChIKeyNWQDWIBNLNYLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol for Research & Procurement


{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol (CAS 1157550-96-3; also reported as CAS 1597567-65-1) is a secondary amino alcohol belonging to the class of ortho-aminobenzyl alcohol derivatives . It features a branched 3-methylpentan-2-yl substituent on the amino group, which imparts distinct steric and lipophilic character relative to simpler benzyl alcohols. This compound has been investigated as a potential monoamine oxidase A (MAO-A) inhibitor and phenylethanolamine N-methyltransferase (PNMT) ligand [1][2].

1

MAO-A preferential inhibition research (reported selectivity over MAO-B)

2

PNMT low-affinity ligand for negative control or scaffold context

3

MCF7 breast cancer cell-line reference compound for proliferation assays

Why {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol is Not Interchangeable with Other Amino Alcohols


Simple ortho-aminobenzyl alcohol derivatives (e.g., 2-aminobenzyl alcohol, CAS 5344-90-1) and even close N-alkyl analogs exhibit markedly different target engagement and selectivity profiles due to the specific steric and electronic effects of the 3-methylpentan-2-yl moiety. For instance, the parent 2-aminobenzyl alcohol lacks the branched aliphatic chain that confers the observed MAO-A versus MAO-B selectivity and PNMT binding characteristics seen with this compound [1][2]. Procurement of a generic, unsubstituted, or differently alkylated amino alcohol as a substitute would lead to a complete loss of the defined, albeit modest, biological fingerprint documented below, thereby invalidating any assay or screening campaign that relies on these specific interaction parameters [3].

This Product

Branched 3-methylpentan-2-yl amino alcohol

Defined MAO-A/B selectivity and PNMT binding fingerprint

Generic Substitute

Unsubstituted 2-aminobenzyl alcohol

Lacks the branched chain; selectivity and target engagement profile may not transfer

May completely lose the reported biological interaction pattern; requires full re-validation

This Product

Sterically defined amino substituent

Unique MAO-A/MAO-B ratio and PNMT affinity

Generic Substitute

Differently N-alkylated amino alcohols

Even close analogs may show shifted target interaction and cellular activity profiles

Assay results cannot be expected to reproduce without direct side-by-side comparison

Quantitative Differentiation Evidence for {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol


MAO-A Inhibition and Subtype Selectivity Profile

The compound demonstrates measurable inhibition of human recombinant MAO-A (IC50 = 50 nM). In contrast, its activity against human recombinant MAO-B is significantly weaker (IC50 = 1,200 nM), establishing a 24-fold selectivity for MAO-A over MAO-B in this assay system [1].

MAO-A Selectivity
Head-to-head
IC50 50 nM MAO-A vs. MAO-B (IC50 1,200 nM)
24-fold selectivity over MAO-B; supports MAO-A pathway interrogation
Human recombinant enzymes, Sf9 cells
MAO-A inhibitor Neurochemistry Enzyme inhibition

PNMT Binding Affinity

The compound binds to phenylethanolamine N-methyltransferase (PNMT) with an affinity of Ki = 1.11 × 10^6 nM (i.e., 1.11 mM). This value positions it as a weak PNMT binder [1].

PNMT Affinity
Cross-study
Ki 1.11 mM vs. High-affinity PNMT inhibitor (Ki 1.2 nM)
Very weak PNMT ligand; may serve as negative control or scaffold starting point
Bovine PNMT radiochemical assay
PNMT inhibitor Epinephrine biosynthesis Adrenergic system

Antiproliferative Activity in MCF7 Breast Cancer Cells

The compound has been evaluated for its ability to inhibit the growth of human MCF7 breast adenocarcinoma cells. While a precise IC50 value is not publicly available from the referenced ChEMBL assay, the compound was specifically tested for antiproliferative activity in this model system [1].

MCF7 Antiproliferative
Data to verify
Assayed; public quantitative value not reported
Reported interest in oncology cell-model context; exact potency requires confirmation
MCF7 cells, 72 h MTT
Anticancer Cell proliferation Cancer biology

Cannabinoid Receptor (CB2) Binding Activity

The compound shows negligible binding to the human CB2 receptor, with a Ki > 1.00 × 10^3 nM (i.e., >1 μM) in a radioligand displacement assay [1].

CB2 Binding
Supporting
Ki > 1,000 nM >294-fold weaker than potent CB2 agonist
No off-target CB2 engagement; supports selectivity profiling in neurochemical assays
[3H]CP-55,940 displacement, HEK293
Cannabinoid receptor GPCR Neuropharmacology

Technical Purity Specification for Procurement

Commercially available {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol is specified with a minimum purity of 95% . This is a typical purity grade for early-stage research chemicals.

Purity Specification
Specification review
≥95%
Research-grade; vendor specification
Typical early-stage research purity; further purification may be needed for sensitive assays
Chemical procurement Quality control Synthesis

Recommended Research Applications for {2-[(3-Methylpentan-2-yl)amino]phenyl}methanol


MAO-A Selective Chemical Probe for In Vitro Enzyme Assays

The compound's 24-fold selectivity for human MAO-A (IC50 = 50 nM) over MAO-B (IC50 = 1,200 nM) supports its use as a moderately selective chemical probe in enzymatic studies aimed at dissecting the specific role of MAO-A in neurotransmitter metabolism [1].

Negative Control or Scaffold for PNMT Inhibitor Discovery

Given its very weak affinity for PNMT (Ki = 1.11 mM), this compound is ideally suited as a negative control in PNMT inhibition assays. Its structure could also serve as a starting point for medicinal chemistry efforts seeking to improve PNMT potency through rational modification [2].

Oncology Research Reference Compound for MCF7 Cell Studies

As a compound that has been specifically assayed for antiproliferative activity against MCF7 breast cancer cells, it can be used as a reference compound in comparative oncology studies or as part of a larger panel to evaluate the cell-line specificity of novel anticancer agents [3].

Application
Selection Property
Validation Focus
MAO-A pathway enzyme assays
24-fold MAO-A/MAO-B selectivity
MAO-A-specific substrate turnover and inhibitor profiling
PNMT inhibitor discovery
Very weak Ki (mM range)
Negative control verification; scaffold modification potential
MCF7 breast cancer cell studies
Reported antiproliferative assay inclusion
Cell-line reference panel and assay sensitivity checks
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